2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol
Description
2-(3-Cyclopropyl-1H-pyrazol-1-yl)ethanol is a pyrazole-derived compound featuring a cyclopropyl substituent at the pyrazole ring's 3-position and an ethanol group at the 1-position. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatile reactivity and bioactivity. For example, 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol (CAS: 1707603-28-8) shares structural similarities, with additional nitro and amino substituents enhancing its reactivity.
Properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-5-10-4-3-8(9-10)7-1-2-7/h3-4,7,11H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVXFFAVTWKSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of cyclopropylacetylene with hydrazine hydrate in the presence of ethanol as a solvent. The reaction proceeds under mild conditions and yields the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Cyclopropylpyrazolecarboxylic acid.
Reduction: Dihydro-2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol with key analogs, focusing on functional groups, physicochemical properties, and applications.
Structural and Functional Group Analysis
Physicochemical and Reactivity Differences
- Lipophilicity: Fluorinated analogs like [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol exhibit increased lipophilicity, favoring membrane permeability in biological systems.
- Stability: The hydrochloride salt of 2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanamine demonstrates improved stability under standard storage conditions compared to neutral ethanol derivatives.
Research Findings and Trends
- Market Availability : Several analogs, including (3-cyclopropyl-1H-pyrazol-1-yl)acetic acid, are discontinued commercially, highlighting the niche demand for specialized pyrazole derivatives.
Biological Activity
2-(3-cyclopropyl-1H-pyrazol-1-yl)ethanol is a compound characterized by its unique structural features, including a cyclopropyl group attached to a pyrazole ring and an ethanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 167.21 g/mol. The presence of the pyrazole ring is significant as it is known for diverse biological activities, while the ethanol group enhances solubility and reactivity in various environments.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to enzymes involved in inflammatory pathways and may inhibit certain kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This interaction can lead to various biological effects, including growth arrest in cancer cells.
Biological Activities
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives have been identified as potent inhibitors of CDKs, demonstrating the ability to arrest cancer cells in specific phases of the cell cycle by inhibiting tubulin polymerization. In vitro studies have shown that this compound can induce apoptosis in leukemia cell lines, highlighting its potential as an antitumor agent .
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been explored for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting enzymes involved in inflammation, thereby reducing tissue damage and promoting healing.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of CDKs; apoptosis induction in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory pathways; enzyme inhibition | |
| Antimicrobial | Potential activity against various pathogens |
Case Study: Anticancer Activity
A study focusing on the anticancer properties of pyrazole derivatives found that this compound effectively inhibited cell proliferation in various cancer cell lines. The compound was tested against leukemia subpanels, where it exhibited significant cytotoxicity, leading to further investigations into its mechanism involving caspase activation and modulation of BAX/Bcl-2 protein levels .
Case Study: Anti-inflammatory Effects
In another study, the compound was evaluated for its anti-inflammatory potential using animal models. Results indicated a significant reduction in inflammatory markers following treatment with this compound, supporting its therapeutic application in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
